molecular formula C10H16N4 B7985815 3-cyclobutyl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine

3-cyclobutyl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine

Cat. No.: B7985815
M. Wt: 192.26 g/mol
InChI Key: SOAXQCCDTMZNKB-UHFFFAOYSA-N
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Description

3-cyclobutyl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine is a chemical compound with unique properties and applications. It is known for its specific molecular structure and reactivity, making it valuable in various scientific fields.

Preparation Methods

The synthesis of 3-cyclobutyl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine involves specific synthetic routes and reaction conditions. Industrial production methods typically include:

    Synthetic Routes: The compound is synthesized through a series of chemical reactions involving specific reagents and catalysts.

    Reaction Conditions: The reactions are carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

    Industrial Production: Large-scale production involves optimizing the reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-cyclobutyl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.

    Reduction: Reduction reactions involve the use of reducing agents to convert the compound into different products.

    Substitution: Substitution reactions involve replacing one functional group with another, often using specific catalysts.

    Common Reagents and Conditions: The reactions typically involve reagents such as acids, bases, and solvents, with conditions like temperature and pH being carefully controlled.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-cyclobutyl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its effects on biological systems and its potential use in biotechnology.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.

    Industry: this compound is used in industrial processes, including the production of materials and chemicals.

Mechanism of Action

The mechanism of action of 3-cyclobutyl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The pathways involved are critical for understanding its biological and chemical effects.

Comparison with Similar Compounds

3-cyclobutyl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable molecular structures and reactivity. The comparison focuses on the differences in their properties, reactivity, and applications.

Conclusion

This compound is a versatile compound with significant scientific and industrial applications. Its unique properties and reactivity make it valuable for research and development in various fields.

Properties

IUPAC Name

3-cyclobutyl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-2-7-14-9(8-4-3-5-8)12-13-10(14)11-6-1/h8H,1-7H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOAXQCCDTMZNKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NNC2=NC1)C3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2C(=NNC2=NC1)C3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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